molecular formula C18H23Cl2NO4 B255746 Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate

Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate

Cat. No. B255746
M. Wt: 388.3 g/mol
InChI Key: SIQUKSAAAKDFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate, commonly known as EDPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. EDPB is a piperidine-based compound that is synthesized through a multistep process.

Mechanism of Action

The exact mechanism of action of EDPB is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, pain, and seizures. EDPB is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
EDPB has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is involved in the development of seizures and neurodegenerative diseases. EDPB has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using EDPB in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, EDPB has been shown to have a range of potential applications in medicinal chemistry. However, one limitation of using EDPB is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several potential future directions for research on EDPB. One area of interest is the development of more potent and selective analogs of EDPB with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of EDPB and its potential use in treating various neurological and psychiatric disorders. Finally, there is a need for more studies on the safety and toxicity of EDPB to determine its potential use in human medicine.

Synthesis Methods

The synthesis of EDPB involves several steps, including the reaction of 2,4-dichlorophenol with butyryl chloride to form 4-(2,4-dichlorophenoxy)butyric acid. This acid is then converted to the corresponding acid chloride, which is reacted with piperidine to form EDPB. The final product is then purified through recrystallization.

Scientific Research Applications

EDPB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, EDPB has been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and depression.

properties

Product Name

Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate

Molecular Formula

C18H23Cl2NO4

Molecular Weight

388.3 g/mol

IUPAC Name

ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H23Cl2NO4/c1-2-24-18(23)13-7-9-21(10-8-13)17(22)4-3-11-25-16-6-5-14(19)12-15(16)20/h5-6,12-13H,2-4,7-11H2,1H3

InChI Key

SIQUKSAAAKDFPY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.